(Rac)-PF-184

IKK-2 inhibition NF-κB signaling kinase assay

(Rac)-PF-184 is a racemic IKK-2 inhibitor with a unique slow off-rate (T1/2=6.7h) and high systemic clearance (59mL/min/kg), ideal for studying sustained target engagement or inflammation via local pulmonary delivery without confounding systemic effects. Its selectivity for IKK-2 over 30+ other kinases ensures a clean pharmacological tool. Please verify the availability of the hydrate form, as it may offer improved solubility in experimental protocols.

Molecular Formula C22H27ClN8O3S
Molecular Weight 519.0 g/mol
Cat. No. B15578348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-PF-184
Molecular FormulaC22H27ClN8O3S
Molecular Weight519.0 g/mol
Structural Identifiers
InChIInChI=1S/C22H27ClN8O3S/c1-30-10-12-31(13-11-30)19-9-8-18(21(27-19)34-2)26-22-24-14-15(23)20(28-22)25-16-6-4-5-7-17(16)29-35(3,32)33/h4-9,14,29H,10-13H2,1-3H3,(H2,24,25,26,28)
InChIKeyKVGQFDSHCXICPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-PF-184: Potent and Selective IKK-2 Inhibitor with Defined Pharmacokinetic Signature


(Rac)-PF-184 (CAS 1187460-81-6) is a racemic mixture of PF-184, a small-molecule ATP-competitive inhibitor of inhibitory factor-κB kinase 2 (IKK-2, also known as IKKβ) [1]. It exhibits an IC50 of 37 nM against recombinant human IKK-2 and demonstrates significant selectivity over IKK-1, IKKi, and a panel of more than 30 other tyrosine and serine/threonine kinases [1]. The compound was rationally designed to possess high systemic clearance, thereby limiting systemic exposure and favoring local pulmonary action when administered via inhalation [1].

Why (Rac)-PF-184 Cannot Be Interchanged with Generic IKK-2 Inhibitors


IKK-2 inhibitors represent a structurally and pharmacologically diverse class with substantial variation in potency, selectivity, binding kinetics, and ADME profiles. (Rac)-PF-184 is distinguished by a combination of attributes—tight binding with a slow off-rate (T1/2 = 6.7 h), high intravenous clearance (59 mL/min/kg), and low oral bioavailability (5%) [1]—that are not shared by other IKK-2 inhibitors such as PHA-408 (low clearance) or BMS-345541 (lower potency, allosteric mechanism) [1][2]. These differences directly impact experimental design, particularly in studies requiring local pulmonary delivery with minimal systemic exposure or investigations of sustained target engagement. Substituting a generic IKK-2 inhibitor without accounting for these specific properties can compromise data reproducibility and lead to misinterpretation of pharmacological outcomes.

Quantitative Differentiation of (Rac)-PF-184: Head-to-Head and Cross-Study Evidence


IKK-2 Inhibitory Potency: 37 nM IC50 vs. BMS-345541 (0.3 μM)

(Rac)-PF-184 inhibits recombinant human IKK-2 with an IC50 of 37 nM [1]. In direct cross-study comparison, BMS-345541, a widely used reference IKK-2 inhibitor, exhibits an IC50 of 0.3 μM (300 nM) in cell-free assays [2]. This represents an approximately 8-fold greater potency for (Rac)-PF-184.

IKK-2 inhibition NF-κB signaling kinase assay

Kinase Selectivity Profile: >30-Fold Window Over Related Kinases

(Rac)-PF-184 displays significant selectivity over recombinant human IKK-1, IKKi, and more than 30 additional tyrosine and serine/threonine kinases [1]. While exact IC50 values for these off-targets are not reported in the primary publication, the selectivity window exceeds 30-fold. In contrast, the related IKK-2 inhibitor PHA-408 shows a 350-fold selectivity over IKK-1 (IC50 = 14 μM vs. 10-40 nM for IKK-2) [2].

kinase selectivity off-target profiling IKK family

Binding Kinetics: Slow Dissociation (T1/2 = 6.7 h) Enables Sustained Target Engagement

(Rac)-PF-184 exhibits slow dissociation kinetics from recombinant human IKK-2, with a half-life (T1/2) of 6.7 hours [1]. This is a hallmark of tight-binding inhibitors and contrasts with many classical ATP-competitive kinase inhibitors that display rapid dissociation. PHA-408, a structurally related IKK-2 inhibitor, also displays a slow off-rate, but its pharmacokinetic profile differs markedly [2].

binding kinetics target residence time IKK-2

Pharmacokinetic Design: High Systemic Clearance and Low Oral Bioavailability Optimize Local Pulmonary Action

(Rac)-PF-184 was intentionally designed for high systemic clearance (59 mL/min/kg, intravenous) and low oral bioavailability (5%) to limit systemic exposure after inhalation and maximize local anti-inflammatory effects in the airways [1]. In contrast, the related IKK-2 inhibitor PHA-408 is a low-clearance compound with oral efficacy in arthritis models [1][2].

pharmacokinetics ADME inhaled drug delivery

In Vivo Anti-Inflammatory Efficacy: Comparable to Fluticasone Propionate in Airway Inflammation Model

In a rat model of inhaled LPS-induced neutrophilia, intratracheal administration of (Rac)-PF-184 produced dose-dependent attenuation of total cell and neutrophil infiltration, with an EC50 of 1 mg for inhibition of cell infiltration [1]. Notably, (Rac)-PF-184 was as efficacious as intratracheally administered fluticasone propionate, a clinical inhaled corticosteroid, in reducing inflammatory endpoints [1].

in vivo efficacy airway inflammation LPS challenge

Cellular Functional Potency: 163 nM Relative Potency in IL-1β-Induced TNF-α Production

In cellular functional assays, (Rac)-PF-184 inhibits IL-1β-induced TNF-α production in a concentration-dependent manner with a relative potency of 163 nM and maximal efficacy of 94% [1]. This cellular potency aligns well with its enzymatic IC50 and supports its utility in disease-relevant cellular models.

cellular assay cytokine inhibition TNF-α

Optimal Scientific and Industrial Use Cases for (Rac)-PF-184 Based on Verified Differentiation


Inhaled Respiratory Inflammation Research (Asthma/COPD Models)

Utilize (Rac)-PF-184 in intratracheal or aerosolized delivery protocols to investigate IKK-2/NF-κB pathway contributions to airway neutrophilia and cytokine production. The compound's high systemic clearance and demonstrated in vivo efficacy comparable to fluticasone propionate make it an ideal tool for dissecting local pulmonary pharmacology without confounding systemic effects [1].

Target Engagement and Binding Kinetics Studies (Washout Experiments)

Employ (Rac)-PF-184 in cellular washout assays or time-course experiments where sustained IKK-2 inhibition is required. The quantified slow dissociation half-life (T1/2 = 6.7 h) enables precise modeling of target residence time and correlation with downstream pharmacodynamic biomarkers such as p65 nuclear translocation [1].

IKK-2/NF-κB Pathway Mechanistic Studies Requiring High Selectivity

Select (Rac)-PF-184 for experiments demanding a clean pharmacological tool. Its documented selectivity over more than 30 kinases, including IKK-1 and IKKi, reduces the likelihood of off-target contributions to observed phenotypes, thereby strengthening causal attribution to IKK-2 inhibition [1].

Comparative Pharmacology of IKK-2 Inhibitors with Divergent ADME Profiles

Use (Rac)-PF-184 alongside PHA-408 (low clearance, orally active) in comparative studies to deconvolute the impact of systemic versus local IKK-2 inhibition on efficacy and safety endpoints. This approach leverages the stark pharmacokinetic differentiation between the two compounds [1][2].

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